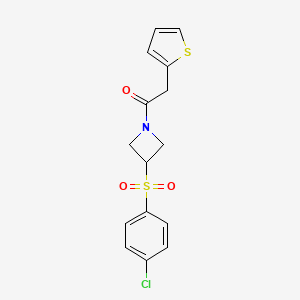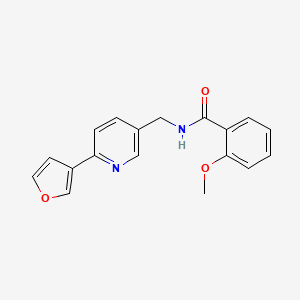
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a benzamide group (a benzene ring attached to a carboxamide group). It’s worth noting that both furan and pyridine rings are heterocyclic compounds, which are commonly found in various pharmaceuticals and natural products .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions (MCRs). These reactions involve simultaneous multi bond-forming reactions, leading to structurally diverse compounds . For instance, a series of polysubstituted furans was synthesized via a catalyst-free, one-pot MCR of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Activities
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide and its derivatives have been explored in various scientific research contexts, particularly in the field of medicinal chemistry. These compounds have been synthesized and characterized to investigate their potential as neuroleptic agents, demonstrating significant pharmacological activities. For instance, a study by de Paulis et al. (1986) synthesized a series of salicylamide derivatives, which included similar structural motifs to this compound, to test for antidopamine activity. These compounds showed promising results, with some displaying higher potency than haloperidol, a well-known antipsychotic medication, particularly those with specific halogen substitutions and ethyl groups in certain positions on the aromatic ring. The study highlighted the potential of these compounds in clinical trials for schizophrenia treatment, pointing to the significance of structural modifications in enhancing pharmacological efficacy (de Paulis et al., 1986).
Photocycloaddition Reactions
In another domain, the photocycloaddition reactions involving pyridine and furan derivatives have been studied to understand the chemical behavior of compounds similar to this compound under specific conditions. Sakamoto et al. (1999) explored the photochemical reaction between pyridine and furan, leading to the formation of unique adducts. These reactions provide insights into the synthetic pathways that can be utilized for creating complex heterocyclic compounds, which are often found in pharmacologically active molecules. The study demonstrated the versatility of furan and pyridine derivatives in synthetic organic chemistry, enabling the development of novel compounds with potential biological activities (Sakamoto et al., 1999).
Antiprotozoal Agents
Further extending the application scope, novel compounds containing the furan and pyridine moieties have been evaluated for their antiprotozoal properties. Ismail et al. (2004) synthesized a series of novel dicationic imidazo[1,2-a]pyridines, demonstrating potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including derivatives structurally related to this compound, showcased strong DNA affinities and significant in vivo activity in trypanosomal mouse models, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have been evaluated for their anti-tubercular activity , suggesting they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth or survival of this bacterium.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-7-16(19-10-13)14-8-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHTZFPIMYYQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)
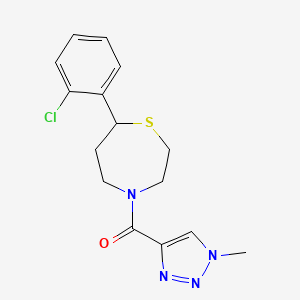

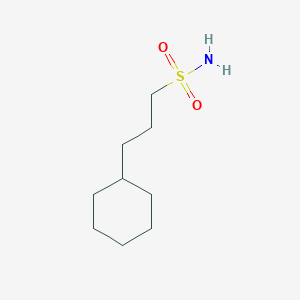
![N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2984444.png)
![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)
![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)
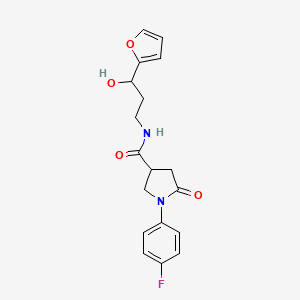
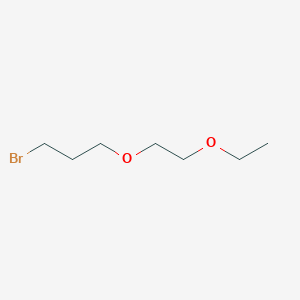
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)
